2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Vue d'ensemble

Description

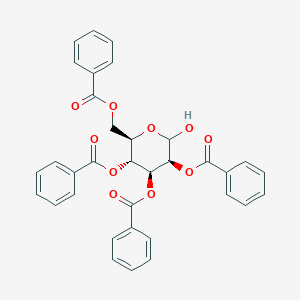

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a derivative of D-mannose, a simple sugar that is part of the aldohexose series. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be synthesized from D-mannose through a series of protection and benzoylation steps. The typical synthetic route involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups are selectively benzoylated.

Benzoylation: The protected D-mannose is then treated with benzoyl chloride and a base to introduce the benzoyl groups at positions 2, 3, 4, and 6.

Deprotection: The final step involves the removal of any remaining protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.

Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyl groups under basic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields D-mannopyranose.

Substitution: Results in various substituted mannopyranose derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Role as a Building Block

- 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose serves as a versatile intermediate in the synthesis of complex carbohydrates and glycosides. It facilitates the production of various oligosaccharides and glycosylated compounds essential for pharmaceutical and biochemical research .

Case Study: Synthesis of Glycosides

- A study demonstrated the successful use of this compound in synthesizing branched mannotriosides through glycosylation reactions. The compound was utilized as a donor in these reactions, yielding high total yields (up to 50.4%) of the desired products .

Pharmaceutical Development

Drug Delivery Systems

- This compound is instrumental in designing drug delivery systems that target specific cells or tissues. By modifying glycosylation patterns, it can enhance the bioavailability and efficacy of therapeutic agents .

Case Study: Targeted Drug Development

- Research has shown that using this compound in drug formulation leads to improved targeting of biological pathways. Its derivatives are being explored for their potential to create more effective drug candidates .

Biotechnology

Glycoprotein Production

- In biotechnology, this compound is crucial for preparing glycoproteins. These glycoproteins are vital for therapeutic applications as they enhance stability and functionality .

Diagnostic Tools and Biosensors

- This compound aids in developing diagnostic tools and biosensors that detect biomolecules effectively. Its role in carbohydrate chemistry allows researchers to create sensitive detection systems for various applications .

Food Industry

Flavoring Agents and Preservatives

- The compound can be utilized as a flavoring agent or preservative in food products. Its derivatives contribute to improved shelf life and taste without synthetic additives .

Material Science

Specialized Polymers and Coatings

- In material science, this compound finds applications in creating specialized polymers and coatings that exhibit enhanced properties such as durability and environmental resistance .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Organic Chemistry | Building block for carbohydrates and glycosides | Facilitates complex synthesis |

| Pharmaceutical Development | Enhances drug targeting and efficacy | Improves bioavailability |

| Biotechnology | Glycoprotein preparation | Increases stability and functionality |

| Food Industry | Flavoring agents and preservatives | Natural alternatives to synthetic additives |

| Material Science | Specialized polymers and coatings | Enhanced durability and resistance |

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose involves its ability to undergo various chemical transformations. The benzoyl groups provide stability and protect the mannopyranose ring during reactions. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be compared with other benzoylated sugars such as:

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but derived from D-glucose.

2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: Derived from D-galactose.

2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Benzyl groups instead of benzoyl groups.

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry and carbohydrate research.

Activité Biologique

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose (TEOB) is a derivative of D-mannopyranose characterized by the presence of four benzoyl protecting groups. This compound has gained attention in biochemical research due to its role in various biological activities, particularly as a substrate for glycosyltransferases and its involvement in carbohydrate-protein interactions. Understanding its biological activity is crucial for its applications in synthetic carbohydrate chemistry and potential therapeutic uses.

- Molecular Formula : C₃₄H₂₈O₁₀

- Molecular Weight : Approximately 596.59 g/mol

- Appearance : White to almost white solid

- Solubility : Slightly soluble in chloroform

The presence of benzoyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in synthetic applications.

Enzymatic Interactions

TEOB serves as a substrate for various enzymes involved in carbohydrate metabolism. Its interactions with glycosyltransferases are particularly significant, as these enzymes catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds essential for the synthesis of glycoproteins and glycolipids. The compound's structure allows it to participate in glycosylation reactions, which are critical for cell signaling and immune responses.

Carbohydrate-Protein Interactions

TEOB has been utilized to study carbohydrate-protein interactions, which are vital for numerous biological processes such as cell adhesion and immune recognition. Research indicates that TEOB can influence cellular signaling pathways by modulating these interactions. Its affinity for lectins has been explored to understand binding specificity and affinities, further highlighting its role in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to TEOB:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,4-Tri-O-benzoyl-D-mannopyranose | Three benzoyl groups | Less sterically hindered than tetra-O-benzoyl form |

| 2-O-benzoyl-D-mannopyranose | Only one benzoyl group | Simpler structure; more reactive due to fewer protections |

| 2,3-Di-O-benzoyl-D-mannopyranose | Two benzoyl groups | Intermediate reactivity; useful for selective reactions |

| 2,3,4-Tri-O-acetyl-D-mannopyranose | Acetyl instead of benzoyl groups | Different reactivity profile; commonly used in acetylation studies |

The unique aspect of TEOB lies in its stability and versatility due to the presence of four benzoyl groups, allowing for selective reactions while maintaining structural integrity during synthetic processes.

Glycosylation Studies

Recent studies have shown that TEOB can effectively serve as a donor substrate in glycosylation reactions. For instance, researchers have demonstrated that TEOB can facilitate the synthesis of complex glycosides, which are important for pharmaceutical applications. The ability to modify TEOB further enhances its utility in synthesizing various carbohydrate derivatives.

Therapeutic Applications

TEOB derivatives have been investigated for their potential therapeutic applications. Due to their ability to modulate biological pathways involved in immune responses and cell signaling, these compounds may offer new avenues for drug development targeting diseases linked to glycosylation defects.

Propriétés

IUPAC Name |

(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.